molecular formula C8H9NO2 B13961072 1-(3-Hydroxy-2-methyl-4-pyridinyl)-ethanone

1-(3-Hydroxy-2-methyl-4-pyridinyl)-ethanone

Cat. No.: B13961072
M. Wt: 151.16 g/mol
InChI Key: HNJZCIAQPFNVNV-UHFFFAOYSA-N
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Description

ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 3-position and a methyl group at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- typically involves the reaction of 3-hydroxy-2-methylpyridine with acetyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Formation of esters or ethers depending on the substituent used

Scientific Research Applications

ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHANONE, 1-(3-HYDROXY-2-METHYL-4-PYRIDINYL)- is unique due to the specific positioning of the hydroxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This specific arrangement may result in distinct interactions with biological targets and different chemical properties compared to its analogs .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(3-hydroxy-2-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5-8(11)7(6(2)10)3-4-9-5/h3-4,11H,1-2H3

InChI Key

HNJZCIAQPFNVNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1O)C(=O)C

Origin of Product

United States

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